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An In-depth Technical Guide to the Reactivity and Stability of 5-Bromo-6-methoxypyridin-2-
amine

Abstract
5-Bromo-6-methoxypyridin-2-amine is a pivotal heterocyclic building block in contemporary

drug discovery and materials science. Its unique trifunctional substitution pattern—a reactive

bromine atom, an electron-donating methoxy group, and a versatile amino group—offers a

powerful platform for constructing complex molecular architectures. This guide provides an in-

depth analysis of the compound's reactivity profile, focusing on palladium-catalyzed cross-

coupling reactions at the C-Br bond, transformations of the 2-amino group, and the influence of

the 6-methoxy substituent. Furthermore, it addresses the compound's stability, handling, and

storage, offering field-proven insights and detailed experimental protocols to empower

researchers in leveraging this reagent to its full potential.

Introduction: A Versatile Heterocyclic Scaffold
The pyridine ring is a ubiquitous motif in pharmaceuticals and functional materials. Strategic

substitution of the ring allows for the fine-tuning of physicochemical properties and biological

activity. 5-Bromo-6-methoxypyridin-2-amine (CAS No. 1211533-83-3) has emerged as a

particularly valuable intermediate.[1] Its structure presents three distinct points for chemical

modification, enabling sequential and regioselective functionalization.
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The primary utility of this compound lies in the exceptional reactivity of the carbon-bromine

bond at the 5-position, which serves as a handle for modern cross-coupling methodologies.[2]

The 2-amino and 6-methoxy groups are not mere spectators; they modulate the electronic

properties of the pyridine ring and offer secondary sites for diversification, making this reagent

a cornerstone for building libraries of novel compounds for screening and development.[2][3]

Physicochemical Properties and Stability
A thorough understanding of a reagent's properties and stability is the foundation of its effective

use in synthesis. While specific degradation pathways for this exact molecule are not

extensively documented, data from analogous brominated and aminated pyridines provide a

strong framework for best practices.[4][5]

Key Properties
Property Value Source(s)

CAS Number 1211533-83-3 [1]

Molecular Formula C₆H₇BrN₂O [1][2][6]

Molecular Weight 203.04 g/mol [1][2]

Appearance Off-white to white solid [7]

SMILES COC1=C(Br)C=CC(N)=N1 [1][6]

InChIKey
STTFWVSVDMLUCF-

UHFFFAOYSA-N
[6]

Stability and Storage
Halogenated pyridines, particularly bromopyridines, can exhibit sensitivity to environmental

factors.[8][9] The free base of 2-aminopyridine is also known to decompose in air.[10]

Therefore, stringent storage and handling are critical to ensure reagent integrity and

reproducibility in experimental outcomes.
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Condition Recommendation Rationale

Temperature Store at 2-8 °C. [1][4]

Atmosphere

Store under an inert

atmosphere (e.g., Argon,

Nitrogen).

Bromopyridines and

aminopyridines can be air-

sensitive and susceptible to

oxidation.[4][5][10]

Light
Protect from light; store in an

amber vial.

Halogenated aromatic

compounds can be light-

sensitive and prone to

discoloration and degradation.

[4]

Moisture
Keep in a tightly sealed

container in a dry place.

Many amine salts are

hygroscopic; minimizing

moisture prevents potential

hydrolysis or side reactions.[5]

Reactivity Profile: A Multi-faceted Reagent
The reactivity of 5-Bromo-6-methoxypyridin-2-amine is dominated by the C-Br bond, but the

amino and methoxy groups provide additional synthetic handles and influence the overall

electronic character of the molecule.

The C-Br Bond: The Gateway to Diversification
The carbon-bromine bond at the C-5 position is the primary site for functionalization, most

notably through palladium-catalyzed cross-coupling reactions. The C-Br bond is weaker than a

corresponding C-Cl bond, making it more susceptible to oxidative addition by a palladium(0)

catalyst. This often translates to milder reaction conditions, lower catalyst loadings, and faster

reaction times compared to its chloro-analogue.[11]

Key Reactions:

Suzuki-Miyaura Coupling: This reaction is a robust method for forming C-C bonds by

coupling the bromopyridine with a boronic acid or ester. It is widely used to introduce aryl,
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heteroaryl, or alkyl groups at the C-5 position.[12][13][14]

Buchwald-Hartwig Amination: This powerful transformation enables the formation of C-N

bonds, allowing for the synthesis of more complex di- and tri-substituted amines by coupling

with primary or secondary amines.[15][16][17]

Sonogashira Coupling: Used to install alkyne moieties, forming a C-C triple bond, which can

serve as a linchpin for further transformations like click chemistry or cyclization reactions.

The 2-Amino Group: A Versatile Nucleophile and
Precursor
The primary amino group at the C-2 position is nucleophilic and can participate in a range of

standard amine chemistries.

Acylation and Sulfonylation: The amine readily reacts with acid chlorides, anhydrides, or

sulfonyl chlorides to form the corresponding amides or sulfonamides. This can be used as a

protecting strategy or to introduce new functional groups.[12]

Diazotization (Sandmeyer-type Reactions): Treatment with nitrous acid (generated in situ

from NaNO₂) can convert the amino group into a diazonium salt. This intermediate can then

be displaced by a variety of nucleophiles (e.g., halides, cyanide, hydroxyl), providing an

alternative route to functionalize the C-2 position.[18][19]

The 6-Methoxy Group: Modulator and Potential Leaving
Group
The methoxy group primarily acts as an electron-donating group, influencing the electron

density of the pyridine ring. This can affect the rate and regioselectivity of certain reactions.[3]

While generally stable, the C-O bond of methoxypyridines can be cleaved and substituted by

strong nucleophiles under specific, often forcing, conditions (e.g., using NaH and LiI), though

this is a less common pathway compared to reactions at the C-Br bond.[20][21]

Experimental Protocols: Self-Validating
Methodologies
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The following protocols are generalized from established procedures for structurally similar

substrates and serve as a robust starting point for optimization.[12][22]

Protocol 1: Suzuki-Miyaura C-C Coupling
This procedure outlines a typical setup for coupling 5-Bromo-6-methoxypyridin-2-amine with

an arylboronic acid.

Reagents & Equipment:

5-Bromo-6-methoxypyridin-2-amine (1.0 eq)

Arylboronic acid (1.2 - 1.5 eq)

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)

Solvent system (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene/H₂O)

Schlenk flask or reaction vial, magnetic stirrer, condenser, inert atmosphere (Argon)

Procedure:

To a dry Schlenk flask, add 5-Bromo-6-methoxypyridin-2-amine, the arylboronic acid, the

palladium catalyst, and the base.

Evacuate and backfill the flask with argon three times to establish an inert atmosphere.

Add the degassed solvent system via syringe.

Heat the reaction mixture to 85-100 °C with vigorous stirring.

Monitor the reaction progress by TLC or LC-MS (typically 4-16 hours).

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and

concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig C-N Amination
This procedure details a general method for the amination of the C-Br bond. The choice of

ligand and base is critical and often requires screening for optimal results.

Reagents & Equipment:

5-Bromo-6-methoxypyridin-2-amine (1.0 eq)

Amine (primary or secondary, 1.1 - 1.3 eq)

Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

Phosphine Ligand (e.g., Xantphos, BINAP, 2-4 mol%)

Base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 - 2.0 eq)

Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

Schlenk tube or glovebox, magnetic stirrer, inert atmosphere (Argon)

Procedure:

Inside a glovebox or under a strong flow of argon, add the palladium pre-catalyst, ligand, and

base to a dry Schlenk tube.

Add 5-Bromo-6-methoxypyridin-2-amine and the anhydrous solvent.

Add the amine coupling partner via syringe.

Seal the tube and heat the mixture to 80-110 °C with vigorous stirring.

Monitor the reaction progress by TLC or LC-MS.

After completion, cool the reaction to room temperature and quench by adding saturated

aqueous NH₄Cl.
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Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic

layers with brine, dry over Na₂SO₄, and concentrate.

Purify the crude product by flash column chromatography.

Conclusion
5-Bromo-6-methoxypyridin-2-amine is a high-value, versatile building block for chemical

synthesis. Its reactivity is centered on the C-5 bromine, which is an excellent substrate for

palladium-catalyzed Suzuki and Buchwald-Hartwig cross-coupling reactions, enabling the facile

introduction of carbon and nitrogen substituents. The 2-amino group provides a secondary site

for modification or can be used to tune solubility and electronic properties. A comprehensive

understanding of its stability profile, coupled with robust, well-defined experimental protocols, is

essential for harnessing its full synthetic potential. By adhering to the principles of inert

handling and leveraging modern catalytic methods, researchers can effectively employ this

reagent to accelerate the discovery of novel chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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